molecular formula C20H42O5Si2 B15295534 Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate

Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate

Cat. No.: B15295534
M. Wt: 418.7 g/mol
InChI Key: APCGALBQEURKLH-DLBZAZTESA-N
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Description

Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of two tert-butyldimethylsilyl (TBS) protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use (tert-Butyldimethylsilyloxy)acetaldehyde as a key intermediate. This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of complex molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with a focus on optimizing yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The TBS protecting groups can be selectively removed under acidic or basic conditions to reveal hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and TBAF (Tetrabutylammonium fluoride) for deprotection of TBS groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate involves its ability to act as a protected intermediate in various chemical reactions. The TBS groups protect hydroxyl functionalities, allowing selective reactions to occur at other sites within the molecule. Upon deprotection, the hydroxyl groups can participate in further reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate is unique due to its specific stereochemistry and the presence of two TBS protecting groups. This makes it particularly useful in stereoselective synthesis and in reactions requiring selective protection and deprotection of hydroxyl groups.

Properties

Molecular Formula

C20H42O5Si2

Molecular Weight

418.7 g/mol

IUPAC Name

methyl (5S,6S)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]-7-oxoheptanoate

InChI

InChI=1S/C20H42O5Si2/c1-19(2,3)26(8,9)24-16(13-12-14-18(22)23-7)17(15-21)25-27(10,11)20(4,5)6/h15-17H,12-14H2,1-11H3/t16-,17+/m0/s1

InChI Key

APCGALBQEURKLH-DLBZAZTESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CCCC(=O)OC)[C@@H](C=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCCC(=O)OC)C(C=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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